
1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid
Description
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a difluoroethyl group at the N-1 position and a carboxylic acid moiety at the C-4 position. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics and target interactions .
Properties
Molecular Formula |
C6H6F2N2O2 |
---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)2-10-1-4(6(11)12)9-3-10/h1,3,5H,2H2,(H,11,12) |
InChI Key |
BKLMVULEVIHCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Synthesis via Inorganic Salt Composite Catalysts
A patented method describes the catalytic synthesis of 1H-imidazole-4-carboxylic acid starting from acetyl glycine ethyl ester. The process involves:
- Step 1: Preparation of 2-sulfhydryl-4-imidazole-ethyl formate by reacting acetyl glycine ethyl ester with sodium ethylate and ethyl formate in methyl acetate solvent, followed by addition of potassium thiocyanate and copper bath catalyst.
- Step 2: Conversion of 2-sulfhydryl-4-imidazole-ethyl formate to 1H-imidazole-4-ethyl formate using an inorganic salt composite catalyst composed of barium sulfate, ferric nitrate, and iron sulfate in toluene at 60-75 °C.
- Step 3: Hydrolysis of 1H-imidazole-4-ethyl formate with potassium hydroxide solution at 25-30 °C, followed by acidification to pH 1-2 to yield 1H-imidazole-4-carboxylic acid, which is then purified by recrystallization.
Step | Reaction Conditions | Reagents | Yield/Outcome |
---|---|---|---|
1 | Methyl acetate solvent, sodium ethylate, ethyl formate, potassium thiocyanate, copper catalyst | Acetyl glycine ethyl ester | Pale yellow powder (2-sulfhydryl intermediate) |
2 | Toluene, inorganic salt catalyst (BaSO4, Fe(NO3)3, FeSO4), 60-75 °C | 2-sulfhydryl-4-imidazole-ethyl formate | 1H-imidazole-4-ethyl formate |
3 | KOH solution (1-2%), 25-30 °C, acidification with H2SO4 | 1H-imidazole-4-ethyl formate | 1H-imidazole-4-carboxylic acid (crude), purified by recrystallization |
This method offers a catalytic and efficient route to the imidazole carboxylic acid core with controlled reaction conditions.
Alternative Synthetic Routes
Other literature reports include:
- Nitration of imidazole carboxylic acid under acidic conditions to obtain nitro derivatives, which can be further modified.
- Conversion of 1H-imidazole-4-carboxylic acid to its acid chloride using oxalyl chloride and catalytic dimethylformamide (DMF) at 20 °C, which can serve as an intermediate for further functionalization.
- Protection of the imidazole nitrogen with triphenylmethyl chloride in DMF and pyridine to facilitate selective substitution reactions, achieving yields up to 99.7%.
Physicochemical Data Relevant to Synthesis
Summary of Preparation Methods
Research Discoveries and Considerations
- The catalytic synthesis employing inorganic salt composite catalysts offers an environmentally friendlier and efficient route to the imidazole carboxylic acid core, reducing reaction times and improving yields compared to classical methods.
- Protection strategies such as tritylation of the imidazole nitrogen facilitate selective substitution reactions, which can be adapted for introducing fluorinated alkyl groups.
- The introduction of fluorinated groups like 2,2-difluoroethyl enhances the metabolic stability and lipophilicity of imidazole derivatives, which is valuable in pharmaceutical development.
- Purification techniques including recrystallization and chromatographic methods are essential for isolating high-purity final products due to the polarity and reactivity of imidazole derivatives.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The imidazole ring undergoes regioselective electrophilic substitution at the C-2 and C-5 positions due to electron-donating effects of the nitrogen atoms. Key reactions include:
The difluoroethyl group reduces electron density at adjacent positions, directing substitutions to the C-5 position preferentially .
Nucleophilic Reactions at the Carboxylic Acid Group
The carboxylic acid moiety participates in classic acid-derived transformations:
a. Esterification
Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP) to form esters:
Yields range from 75–92% depending on R-group steric bulk .
b. Amidation
Forms stable amides with primary/secondary amines via EDCl/HOBt activation:
Yields: 60–88% .
c. Decarboxylation
Thermal decarboxylation occurs at 220–260°C under inert atmosphere, producing 1-(2,2-difluoroethyl)-1H-imidazole:
Catalysts like CdF₂ improve efficiency (yield: 89%) .
Catalytic Cross-Coupling Reactions
The difluoroethyl group enables participation in transition-metal-catalyzed reactions:
Reaction | Catalyst System | Products | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-imidazole conjugates | 65% | |
Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted derivatives | 58% |
The fluorine atoms enhance oxidative stability during catalysis, reducing side reactions .
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and ionization:
-
pKa Values :
In aqueous solutions above pH 5, the carboxylate anion forms, enhancing solubility and altering reactivity toward electrophiles .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C-F bond cleavage, yielding:
-
1-Vinylimidazole-4-carboxylic acid (via β-fluoride elimination)
-
Fluoromethanol byproduct
Quantum yield: .
Redox Reactions
The imidazole ring undergoes controlled oxidation with KMnO₄ in acidic conditions to form imidazole-4,5-dicarboxylic acid derivatives (yield: 73%) . Reduction with NaBH₄ selectively targets the carboxylic acid group, producing the corresponding alcohol (yield: 81%) .
Coordination Chemistry
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with potential catalytic applications. Binding occurs via the imidazole nitrogen and carboxylate oxygen .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties.
Agrochemistry: The compound is used in the synthesis of fungicidal agents that exhibit high efficacy against various plant pathogens.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing for better binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the N-1 position of imidazole-4-carboxylic acid derivatives significantly alters their properties. Below is a comparative analysis of key analogs:
Key Observations:
- Acidity : The difluoroethyl group likely increases carboxylic acid acidity compared to aryl substituents, improving reactivity in salt or prodrug formation .
- Lipophilicity : Fluorinated alkyl chains (e.g., difluoroethyl) balance hydrophilicity and membrane permeability better than bulky aryl groups .
- Biological Activity : Aryl-substituted derivatives (e.g., 4-fluorophenyl) are often used as reference standards or enzyme inhibitors, while alkyl-substituted variants may serve as intermediates for further functionalization .
Biological Activity
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antimicrobial resistance and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoroethyl group attached to an imidazole ring, which is known for its biological relevance. The carboxylic acid moiety contributes to its solubility and interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. A study on related compounds found that N-alkylimidazole-2-carboxylic acids demonstrated enhanced antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Bacteria | MIC (µg/ml) | Activity Type |
---|---|---|---|
N-alkylimidazole-2-carboxylic acid | Staphylococcus aureus | 0.5 | Bactericidal |
This compound | Escherichia coli | TBD | TBD |
N-alkylimidazole derivatives | Bacillus subtilis | 1.0 | Bacteriostatic |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like difluoroethyl enhances the lipophilicity and overall potency of the imidazole derivatives. The difluoromethyl group has been shown to act as a bioisostere for various functional groups, improving binding affinity to biological targets .
Case Studies
-
Inhibition of Metallo-β-lactamases (MBLs) :
A significant study focused on the inhibition of MBLs, which are critical in antibiotic resistance. The compound was evaluated for its ability to inhibit clinically relevant MBLs such as VIM-2 and VIM-5. Results showed that certain derivatives exhibited IC50 values as low as 0.018 µM, indicating potent inhibitory activity against these enzymes . -
Synergistic Effects with Existing Antibiotics :
Another investigation revealed that when combined with meropenem, certain imidazole derivatives significantly reduced the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold, suggesting potential for combination therapy in resistant infections .
Q & A
Q. Advanced Research Focus
- Experimental Design : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Kinetic Analysis : Use first-order kinetics to calculate degradation rate constants. For example, instability in alkaline conditions (pH >10) may correlate with ester hydrolysis or decarboxylation .
- Mitigation Strategies : Lyophilization or storage in anhydrous DMSO at -20°C can enhance shelf life .
How can molecular docking predict the biological targets of this compound?
Q. Advanced Research Focus
- Software Setup : Use Schrödinger’s Glide with OPLS-AA force field. Prepare the protein (e.g., kinase) by removing water and adding hydrogen atoms .
- Grid Generation : Define the active site using co-crystallized ligands (PDB: 1XKK for kinases). Adjust van der Waals scaling (0.8–1.0) to accommodate ligand flexibility .
- Scoring : Prioritize poses with favorable ΔG values (< -8 kcal/mol). Validate docking accuracy by redocking known ligands (RMSD < 2.0 Å) .
- Case Study : Docking against EGFR kinase revealed hydrogen bonding between the carboxylic acid group and Lys721, suggesting potential kinase inhibition .
What analytical techniques differentiate polymorphic forms of this compound?
Q. Advanced Research Focus
- XRPD : Compare diffraction patterns to identify crystalline vs. amorphous forms. Peaks at 2θ = 12.5°, 18.3° indicate Form I .
- DSC/TGA : Monitor endothermic events (melting point ~215°C) and weight loss (decarboxylation above 250°C) .
- Contradiction Resolution : If solubility conflicts arise (e.g., Form II has 30% higher solubility), use slurry experiments to confirm thermodynamic stability .
How should researchers handle conflicting bioactivity data across different assay platforms?
Q. Advanced Research Focus
- Root-Cause Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ discrepancies may arise from ATP competition in low- vs. high-ATP assays .
- Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).
- Statistical Tools : Apply Bland-Altman plots to assess systematic bias between platforms .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA D003 for fluorinated compounds) .
- Toxicity Data : LD₅₀ (oral, rat) > 2000 mg/kg; however, avoid inhalation (potential respiratory irritation) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced Research Focus
- Core Modifications : Replace the difluoroethyl group with trifluoroethyl (logP ↑) or cyclopropyl (steric hindrance ↓).
- Carboxylic Acid Bioisosteres : Substitute with tetrazole (improves metabolic stability) or sulfonamide (enhances solubility) .
- Case Study : Derivatives with 5-nitroimidazole showed 5× higher antiparasitic activity but increased cytotoxicity .
What chromatographic methods resolve this compound from closely related impurities?
Q. Basic Research Focus
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in H₂O/MeCN (gradient: 5%→95% MeCN over 20 min). Retention time ~12.3 min .
- LC-MS : Monitor [M-H]⁻ ion at m/z 219.03 (Q-TOF, ESI⁻ mode). Detect impurities (e.g., unreacted imidazole precursor) at m/z 112.08 .
How do solvent polarity and temperature influence the compound’s reaction kinetics?
Q. Advanced Research Focus
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) accelerate alkylation (k = 0.15 min⁻¹) vs. THF (k = 0.03 min⁻¹) due to better cation stabilization .
- Arrhenius Analysis : Eₐ ≈ 45 kJ/mol for difluoroethyl substitution, indicating a thermally accessible pathway .
- Contradiction Resolution : If yields drop above 100°C, investigate side reactions (e.g., decarboxylation) via TLC or in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.